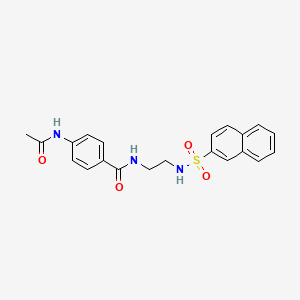

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide (ANSEB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANSEB is a sulfonamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

- Application : Researchers use this compound to label proteins and peptides containing thiol groups. It helps determine whether these molecules are exposed on the cell surface or within the cytoplasmic membrane .

Protein Labeling and Crosslinking

Crystallography and Structural Studies

Mechanism of Action

Target of Action

The primary target of 4-acetamido-N-[2-(naphthalene-2-sulfonamido)ethyl]benzamide is the enzyme responsible for the synthesis of folic acid in bacteria . This enzyme uses para-aminobenzoic acid (PABA) as a substrate to produce folic acid, which is essential for bacterial growth .

Mode of Action

The compound acts as an antimetabolite , competing with PABA for incorporation into folic acid . By mimicking the structure of PABA, it binds to the enzyme and inhibits the synthesis of folic acid . This results in a decrease in the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The affected biochemical pathway is the folic acid synthesis pathway in bacteria . The inhibition of this pathway leads to a decrease in the production of folic acid, which is essential for bacterial growth . The downstream effect is the inhibition of bacterial growth .

Pharmacokinetics

These typically include good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion in the urine .

Result of Action

The result of the action of 4-acetamido-N-[2-(naphthalene-2-sulfonamido)ethyl]benzamide is the inhibition of bacterial growth . By inhibiting the synthesis of folic acid, an essential component for bacterial growth, the compound effectively inhibits the growth of bacteria .

properties

IUPAC Name |

4-acetamido-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h2-11,14,23H,12-13H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQYQSOXLXEGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)

![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)